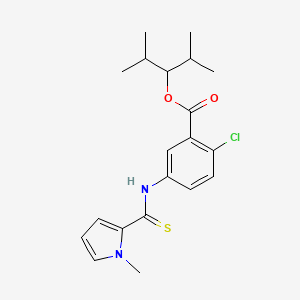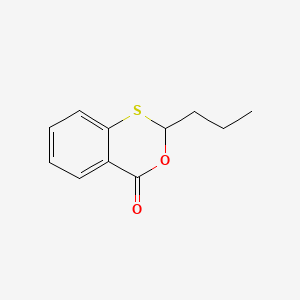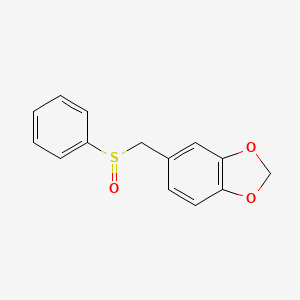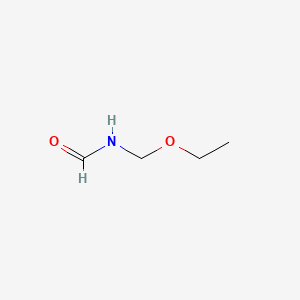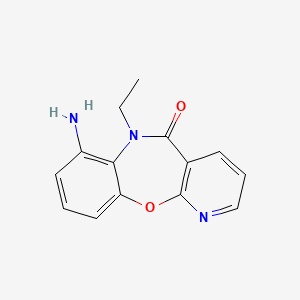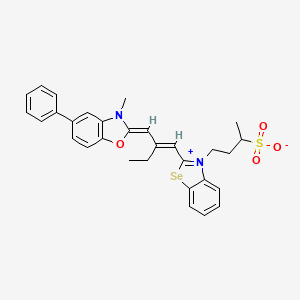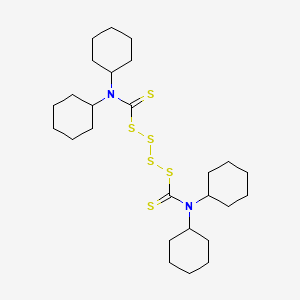
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide is a chemical compound with the molecular formula C26H44N2S6 It is characterized by the presence of four cyclohexyl groups and two tetrasulfanedicarbothioamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide typically involves the reaction of cyclohexylamine with carbon disulfide and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as hexafluoroisopropanol (HFIP) and a temperature of around 25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms and the cyclohexyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides.
Scientific Research Applications
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfur atoms can form bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N1,N1,N4,N4-Tetramethyl-1,4-tetrasulfanedicarbothioamide
- N1,N1,N4,N4-Tetraethyl-1,4-tetrasulfanedicarbothioamide
- N1,N1,N4,N4-Tetrapropyl-1,4-tetrasulfanedicarbothioamide
Uniqueness
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
5439-79-2 |
|---|---|
Molecular Formula |
C26H44N2S6 |
Molecular Weight |
577.0 g/mol |
IUPAC Name |
(dicyclohexylcarbamothioyltrisulfanyl) N,N-dicyclohexylcarbamodithioate |
InChI |
InChI=1S/C26H44N2S6/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-33-34-32-26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2 |
InChI Key |
CFCSZRWYTVAIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)SSSSC(=S)N(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


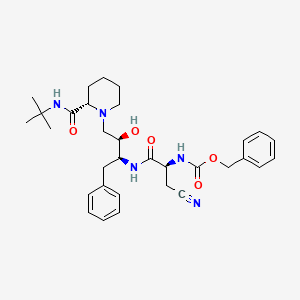
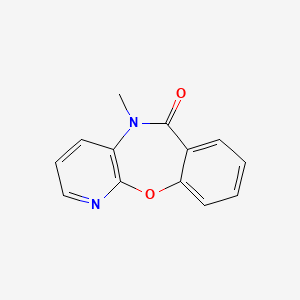



![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
